

Application Notes and Protocols: Asymmetric Synthesis of Rupestonic Acid

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Compound of Interest

Compound Name: *Rupestonic acid*

Cat. No.: *B053532*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Rupestonic acid**, a natural sesquiterpene isolated from *Artemisia rupestris* L., has garnered significant attention due to its diverse biological activities, including potential antiviral, antibacterial, and antitumor properties.^{[1][2]} Its complex, stereochemically rich structure presents a considerable challenge for synthetic chemists. This document outlines a detailed protocol for the asymmetric synthesis of **Rupestonic acid**, based on a convergent strategy. The key transformations in this synthesis include a ^{[2][3]}-Wittig rearrangement, a SmI_2 -prompted intermolecular addition, and a ring-closing metathesis (RCM).^{[1][3][4]}

Quantitative Data Summary

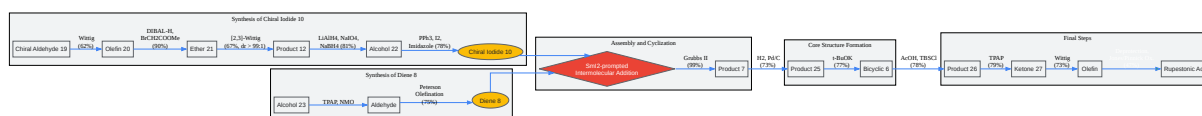
The following table summarizes the reported yields for the key steps in the asymmetric synthesis of **Rupestonic acid**.

Step No.	Transformation	Product	Yield (%)	Reference
1	Wittig Reaction	Olefin 20	62	(He, C., et al., Org. Lett. 2017)
2	Reduction and Etherification	Ether 21	90	(He, C., et al., Org. Lett. 2017)
3	[2][3]-Wittig Rearrangement	Product 12	67	(He, C., et al., Org. Lett. 2017)
4	Reduction and Cleavage	Alcohol 22	81	(He, C., et al., Org. Lett. 2017)
5	Iodination	Iodide 10	78	(He, C., et al., Org. Lett. 2017)
6	Peterson Olefination	Diene 8	75	(He, C., et al., Org. Lett. 2017)
7	Ring-Closing Metathesis	Product 7	99	(He, C., et al., Org. Lett. 2017)
8	Hydrogenation	Product 25	73	(He, C., et al., Org. Lett. 2017)
9	Intramolecular Aldol Condensation	Bicyclic 6	77	(He, C., et al., Org. Lett. 2017)
10	Deprotection and Selective Protection	Product 26	78	(He, C., et al., Org. Lett. 2017)
11	Oxidation	Ketone 27	79	(He, C., et al., Org. Lett. 2017)
12	Wittig Olefination	Olefin	73	(He, C., et al., Org. Lett. 2017)
13	Deprotection, Jones & Pinnick	Rupestonic Acid	47	(He, C., et al., Org. Lett. 2017)

Oxidation

14	Final Oxidation (alternative)	Rupestonic Acid	35 (2 steps)	(CN109748787B)
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Experimental Workflow Diagram



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Caption: Convergent asymmetric synthesis of **Rupestonic acid**.

Detailed Experimental Protocols

The following protocols are based on the successful asymmetric synthesis of **Rupestonic acid**. While key reaction details are provided, it is assumed that standard laboratory techniques for handling reagents and solvents, and for reaction work-up and purification, are employed.

Synthesis of Chiral Iodide (10)

- **Wittig Reaction:** To a solution of the appropriate phosphonium salt in a suitable anhydrous solvent (e.g., THF), add a strong base (e.g., n-BuLi) at a low temperature (-78 °C to 0 °C). Stir the resulting ylide solution for a specified time before adding a solution of chiral aldehyde

19. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction, extract the product, and purify by column chromatography to yield olefin 20.[2] The pure Z isomer is obtained in 62% yield.[2]

- Reduction and Etherification: Dissolve olefin 20 in an anhydrous solvent (e.g., DCM) and cool to -78 °C. Add DIBAL-H dropwise and stir for the required duration. Quench the reaction carefully with methanol and then a Rochelle's salt solution. Extract the resulting alcohol and use it directly in the next step after drying. To the crude alcohol in a suitable solvent (e.g., DMF), add a base (e.g., NaH) followed by methyl bromoacetate. Stir at room temperature until completion. Work up the reaction and purify the product to give ether 21. The overall yield for these two steps is reported to be 90%.[2]
- [2][3]-Wittig Rearrangement: Dissolve ether 21 in anhydrous THF and cool to -78 °C. Add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) dropwise. Stir the reaction mixture at this temperature for the specified time. Quench with a saturated aqueous solution of NH₄Cl. Extract the product and purify by flash chromatography to afford the chiral product 12 with high diastereoselectivity (dr > 99:1) in 67% yield.[2][4]
- Reduction and Oxidative Cleavage: To a solution of ester 12 in anhydrous THF, add LiAlH₄ portion-wise at 0 °C. Stir until the reduction is complete. Quench sequentially with water, 15% NaOH solution, and water. Filter the resulting mixture and concentrate the filtrate. Dissolve the crude diol in a mixture of THF and water, and then add NaIO₄. Stir at room temperature. After completion, extract the crude aldehyde. This aldehyde is then reduced directly with NaBH₄ in methanol at 0 °C. After work-up and purification, alcohol 22 is obtained in an 81% overall yield for the three steps.[4]
- Iodination: To a solution of alcohol 22 in anhydrous THF, add triphenylphosphine, imidazole, and elemental iodine.[5] Stir the reaction for 2-12 hours.[5] After completion, quench with a saturated aqueous solution of Na₂S₂O₃. Extract the product and purify by column chromatography to yield the desired chiral iodide 10 in 78% yield.[4]

Assembly and Final Synthesis of **Rupestonic Acid**

- Sml₂-Prompted Intermolecular Addition and Ring-Closing Metathesis (RCM): This key coupling step involves the reaction of chiral iodide 10 with diene 8 (prepared via Peterson olefination in 75% yield) in the presence of Sml₂. The resulting coupled product is then

subjected to RCM using Grubbs' second-generation catalyst to afford the seven-membered ring compound 7 in 99% yield.[1][2]

- Core Structure Formation: The double bond in compound 7 is reduced by hydrogenation (H_2 , Pd/C) to give compound 25 in 73% yield.[2] Subsequent treatment with a base such as potassium tert-butoxide (t-BuOK) induces an intramolecular aldol condensation to furnish the bicyclic core (5S,8S,8aS)-6 in 77% yield.[2]
- Final Functional Group Manipulations:
 - The bicyclic intermediate 6 undergoes deprotection (80% AcOH) followed by selective protection of the primary hydroxyl group with TBSCl to yield compound 26 (78% yield).[4]
 - Oxidation of the secondary alcohol in 26 with tetrapropylammonium perruthenate (TPAP) gives ketone 27 in 79% yield.[4]
 - A standard Wittig reaction (NaHMDS, Ph_3PCH_3Br) on ketone 27 introduces the exocyclic methylene group (73% yield).[4]
 - Finally, cleavage of the TBS protecting group, followed by sequential Jones oxidation and Pinnick oxidation, affords **Rupestonic acid**. [4]
- Alternative Final Oxidation: In a separate protocol, the final oxidation of a precursor alcohol (compound 21 in the patent) is achieved by reacting it with sodium chlorite (27mg, 0.30mmol), potassium dihydrogen phosphate (27mg, 0.20mmol), and isoamylene (0.3mL, 2.74mmol) in an acetone/water mixture (0.6mL/0.6mL) for 3 hours. This two-step process from the precursor yields **Rupestonic acid** in 35% yield.[5]

Disclaimer: These protocols are intended for use by trained professional chemists in a properly equipped laboratory. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions, particularly times and temperatures, may require optimization.

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